2-((2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile
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Overview
Description
2-((2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile is an organic compound with a complex structure. It is characterized by the presence of a dioxaborolane ring, a phenoxy group, and a benzonitrile moiety. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile typically involves the reaction of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane with a suitable phenoxy derivative under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dichloromethane or chloroform. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
2-((2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenoxy derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-((2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile involves its interaction with specific molecular targets. The dioxaborolane ring can act as a Lewis acid, facilitating various chemical reactions. The phenoxy and benzonitrile groups can participate in interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the benzonitrile group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a phenoxy group.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group
Uniqueness
2-((2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile is unique due to the combination of its dioxaborolane, phenoxy, and benzonitrile groups. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various applications.
Properties
Molecular Formula |
C20H22BNO3 |
---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
2-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C20H22BNO3/c1-19(2)20(3,4)25-21(24-19)17-11-7-8-12-18(17)23-14-16-10-6-5-9-15(16)13-22/h5-12H,14H2,1-4H3 |
InChI Key |
AKTLQBWKQBGKHM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC=CC=C3C#N |
Origin of Product |
United States |
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